molecular formula C32H5Br9Cl2CuN8 B1605490 Einecs 270-370-8 CAS No. 68425-85-4

Einecs 270-370-8

Cat. No.: B1605490
CAS No.: 68425-85-4
M. Wt: 1355 g/mol
InChI Key: OSPDVUVHHYFQBY-UHFFFAOYSA-N
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Description

Einecs 270-370-8 is a useful research compound. Its molecular formula is C32H5Br9Cl2CuN8 and its molecular weight is 1355 g/mol. The purity is usually 95%.
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Properties

CAS No.

68425-85-4

Molecular Formula

C32H5Br9Cl2CuN8

Molecular Weight

1355 g/mol

IUPAC Name

copper;5,6,7,15,16,24,25,33,34-nonabromo-17,35-dichloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H5Br9Cl2N8.Cu/c33-11-1-6-7(2-12(11)34)26-44-25(6)45-28-10-5-15(37)21(40)24(43)18(10)32(50-28)51-30-16-8(3-13(35)19(38)22(16)41)27(48-30)46-29-9-4-14(36)20(39)23(42)17(9)31(47-26)49-29;/h1-5H;/q-2;+2

InChI Key

OSPDVUVHHYFQBY-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=C(C(=C(C=C8C(=N7)N=C2[N-]3)Br)Br)Cl)Br)Br)Br)C9=CC(=C(C(=C94)Cl)Br)Br.[Cu+2]

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=C(C(=C(C=C8C(=N7)N=C2[N-]3)Br)Br)Cl)Br)Br)Br)C9=CC(=C(C(=C94)Cl)Br)Br.[Cu+2]

Other CAS No.

68425-85-4

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition and Cracking Reactions

C3–C4 hydrocarbons undergo thermal cracking at elevated temperatures (400–800°C), producing smaller alkenes and hydrogen gas. For example:
C3H8C2H4+CH4+H2\text{C}_3\text{H}_8 \rightarrow \text{C}_2\text{H}_4 + \text{CH}_4 + \text{H}_2
C4H10C3H6+CH4\text{C}_4\text{H}_{10} \rightarrow \text{C}_3\text{H}_6 + \text{CH}_4

  • Key data :

    • Activation energy for propane cracking: ~60–70 kcal/mol .

    • Major products include ethylene, propylene, and methane .

Catalytic Dehydrogenation

Platinum-based catalysts (e.g., Pt clusters on Al2O3) promote selective dehydrogenation of alkanes to alkenes:
C3H8Pt/Al2O3C3H6+H2\text{C}_3\text{H}_8 \xrightarrow{\text{Pt/Al}_2\text{O}_3} \text{C}_3\text{H}_6 + \text{H}_2

  • Research findings :

    • Pt7 clusters exhibit higher activity due to accessible single-layer isomers under reaction conditions .

    • Boron-doped Pt clusters reduce coking by modifying alkene-binding affinity .

Halogenation Reactions

C3–C4 hydrocarbons react with halogens (e.g., Cl2, Br2) via radical chain mechanisms:
C3H8+Cl2lightC3H7Cl+HCl\text{C}_3\text{H}_8 + \text{Cl}_2 \xrightarrow{\text{light}} \text{C}_3\text{H}_7\text{Cl} + \text{HCl}

  • Kinetic data :

    • Rate constant for propane chlorination: k=1.2×1012cm3molecule1s1k = 1.2 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K .

Oxidation and Combustion

Complete combustion yields CO2 and H2O:
C3H8+5O23CO2+4H2O\text{C}_3\text{H}_8 + 5\text{O}_2 \rightarrow 3\text{CO}_2 + 4\text{H}_2\text{O}
Partial oxidation forms aldehydes, ketones, or carboxylic acids:
C4H10+O2CH3COOH+H2O\text{C}_4\text{H}_{10} + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O}

  • Autoignition temperatures :

    • Butane: 405°C; Propane: 470°C .

Atmospheric Reaction Pathways

In the troposphere, C3–C4 hydrocarbons react with OH radicals and NO3:
C3H6+OHCH3CH(OH)CH2\text{C}_3\text{H}_6 + \text{OH} \rightarrow \text{CH}_3\text{CH(OH)CH}_2
C4H10+NO3C4H9ONO2\text{C}_4\text{H}_{10} + \text{NO}_3 \rightarrow \text{C}_4\text{H}_9\text{ONO}_2

  • Key parameters :

    ReactionRate Constant (298 K)
    Propene + OH2.6×1011cm3molecule1s12.6 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
    Butane + NO33.7×1015cm3molecule1s13.7 \times 10^{-15} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}

Polymerization and Oligomerization

Under acidic conditions, alkenes like propylene dimerize:
2C3H6H+C6H122 \, \text{C}_3\text{H}_6 \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{12}

  • Industrial relevance :

    • Used in producing polypropylene and synthetic lubricants .

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